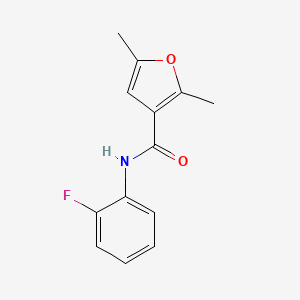

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENMTRKQUPUFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several carboxamide derivatives, as highlighted in the evidence:

Key Observations :

- Substituent Positionality : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in the furopyridine derivative . Positional isomerism often impacts binding affinity; for example, ortho-substituents (2-position) may introduce steric hindrance compared to para-substituents (4-position).

- Halogenation : Unlike Lufenuron, which contains chlorine and trifluoromethyl groups for enhanced lipophilicity and pesticidal activity, the target compound lacks polyhalogenation, suggesting a milder toxicity profile .

Physicochemical Properties (Inferred)

- Lipophilicity (logP) : The dimethylfuran and fluorophenyl groups in the target compound likely yield moderate logP (~3–4), lower than Lufenuron’s highly lipophilic profile (logP >5) due to its trifluoromethyl group .

- Solubility : The furopyridine derivative’s polar heterocycle and pyrimidine moiety may enhance aqueous solubility compared to the target compound .

Research Implications and Gaps

- Target Compound : Further studies are needed to evaluate its biological activity, particularly in agrochemical or therapeutic contexts. Comparative molecular docking studies with Lufenuron or kinase inhibitors could elucidate binding mechanisms.

- Structural Optimization: Introducing electron-deficient groups (e.g., nitro, cyano) or expanding the heterocyclic core (e.g., pyridine fusion) may enhance potency, as seen in .

Biological Activity

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 2-fluorophenyl group and a carboxamide functional group. The presence of the fluorine atom is believed to enhance its biological activity through increased binding affinity to various molecular targets.

| Compound | Structural Features | Notable Properties |

|---|---|---|

| This compound | Contains a fluorophenyl moiety | Potential antimicrobial and anticancer properties |

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, potentially leading to therapeutic effects in various conditions. The fluorine substitution is hypothesized to play a critical role in enhancing the compound's stability and efficacy against biological targets.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, preliminary findings suggest that it may inhibit cell proliferation significantly, with IC50 values indicating potent activity.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of various derivatives, this compound was tested against different cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Mouse Leukemia) | 0.85 |

| MCF-7 (Breast Cancer) | 1.10 |

| A549 (Lung Cancer) | 0.95 |

These results indicate that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Initial studies have shown that this compound exhibits activity against various bacterial strains, indicating its potential use in treating infections.

Case Study: Antimicrobial Efficacy

In an evaluation of antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and 2-fluoroaniline derivatives under coupling agents like EDCI/HOBt.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products.

- Characterization using ¹H/¹³C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) for molecular weight validation . Key considerations : Reaction temperature (often 0–25°C), solvent choice (e.g., DCM or THF), and exclusion of moisture to prevent hydrolysis of the carboxamide group .

Q. Which spectroscopic and computational methods are critical for structural elucidation?

- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions on the furan and fluorophenyl rings. For example, ¹⁹F NMR confirms fluorine substitution .

- X-ray crystallography : Resolves 3D conformation, highlighting steric effects from the 2-fluorophenyl group .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with reactivity .

Q. How is the compound’s potential biological activity initially assessed?

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) at concentrations of 1–100 μM.

- Computational docking : Predicts binding affinity to targets like COX-2 or EGFR using AutoDock Vina .

- ADMET profiling : Evaluates solubility (LogP ~2.5–3.5) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

- Reaction optimization : Use design of experiments (DoE) to vary parameters like solvent polarity, catalyst loading, and temperature. For example, THF improves amide coupling efficiency compared to DCM .

- By-product analysis : LC-MS identifies side products (e.g., hydrolyzed carboxylic acid derivatives), guiding protective group strategies .

- Continuous flow reactors : Enhance scalability and reduce reaction times (e.g., 30 minutes vs. 12 hours in batch) .

| Condition | Yield (%) | By-Products (%) | Reference |

|---|---|---|---|

| THF, EDCI/HOBt, 0°C | 78 | 5 | |

| DCM, DCC, 25°C | 62 | 12 |

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust protonation states of target residues or include solvation effects (e.g., implicit water models) .

- Validate binding via SPR/BLI : Surface plasmon resonance or bio-layer interferometry measures real-time binding kinetics .

- Synthesize analogs : Modify substituents (e.g., replace 2-fluorophenyl with 3-fluorophenyl) to test SAR hypotheses .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Isotope labeling : Use ¹⁴C or ³H tags to track metabolites in rodent models.

- Prodrug design : Mask the carboxamide as a methyl ester to enhance bioavailability .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., furan ring oxidation) and introduce blocking groups (e.g., methyl substituents) .

Research Gaps and Contradictions

Q. Why do some analogs show unexpected cytotoxicity despite favorable computational ADMET profiles?

- Hypothesis : Off-target interactions (e.g., DNA intercalation due to planar aromatic systems).

- Testing : Conduct comet assays or γH2AX staining to detect DNA damage .

- Mitigation : Introduce bulky substituents (e.g., cyclopropyl groups) to reduce planarity .

Q. How does the fluorophenyl group influence binding specificity compared to non-halogenated analogs?

- Electrostatic effects : Fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., backbone amides in kinases).

- Steric effects : The 2-fluoro position creates a torsional barrier, favoring specific conformations in binding pockets .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.